2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
Description
2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydrocyclopenta[d]pyrimidine core, making it a subject of interest for researchers.
Properties
IUPAC Name |
2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-11(2)12-6-8-13(9-7-12)19-16(22)10-24-17-14-4-3-5-15(14)20-18(23)21-17/h6-9,11H,3-5,10H2,1-2H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUBREJRDDQJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Cyclopenta[d]Pyrimidinone Core
The cyclopenta[d]pyrimidinone scaffold is synthesized via a cyclocondensation reaction between ethyl 2-oxocyclopentanecarboxylate and a pyrimidine precursor. In a representative protocol:
- Ethyl 2-oxocyclopentanecarboxylate reacts with 2-thiobarbituric acid in acetic anhydride under reflux to form 4-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2(1H)-one.
- Chlorination using phosphorus oxychloride (POCl₃) at 110°C yields 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2(1H)-one (intermediate 5 in), a pivotal precursor for subsequent functionalization.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Acetic anhydride |
| Temperature | Reflux (140°C) |
| Catalyst | None |
| Yield | 72–78% |
Introduction of Sulfanyl Group
The sulfanyl moiety is introduced via nucleophilic displacement of the C4 chlorine atom. In a modified protocol from:
- Intermediate 5 is treated with thiourea in anhydrous ethanol at 80°C, facilitating substitution to form 4-mercapto-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2(1H)-one .
- Alternative thiolating agents (e.g., sodium hydrosulfide) may be employed, though thiourea offers superior selectivity under mild conditions.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | 80°C |
| Reaction Time | 6–8 hours |
| Yield | 85–90% |
Acetamide Formation and Coupling
The final step involves alkylation of the sulfanyl group with a chloroacetamide derivative. Based on:
- 4-Mercapto-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2(1H)-one reacts with 2-chloro-N-(4-isopropylphenyl)acetamide in tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base.
- The reaction proceeds via an SN2 mechanism, forming the thioether bond.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 40–50°C |
| Reaction Time | 12–16 hours |
| Yield | 65–70% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Cyclopenta[d]pyrimidinone Formation: Refluxing acetic anhydride ensures complete cyclization but may degrade heat-sensitive intermediates. Alternatives like dimethylformamide (DMF) at 120°C reduce decomposition.
- Sulfanyl Group Introduction: Ethanol minimizes side reactions compared to polar aprotic solvents (e.g., DMF), which can lead to over-sulfonation.
Catalytic Enhancements
- Adding catalytic HCl (3–4 drops) during coupling steps accelerates nucleophilic substitution rates by 30–40%.
- Microwave-assisted synthesis reduces reaction times for cyclization steps from hours to minutes, though scalability remains challenging.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥95% purity, with retention time = 12.7 min.
Comparative Analysis with Related Compounds
The target compound’s lower yield compared to derivative 12c reflects steric hindrance from the bulky isopropylphenyl group during coupling.
Industrial Scale-Up Considerations
- Continuous Flow Reactors: Microreactors enhance heat transfer during exothermic chlorination steps, improving safety and yield.
- Purification: Simulated moving bed (SMB) chromatography reduces solvent consumption by 40% compared to column chromatography.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, especially at the acetamide moiety, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or copper, along with appropriate ligands and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide show potential as inhibitors against various pathogens. For instance, modifications of related compounds have been evaluated for their ability to inhibit Cryptosporidium parvum, a protozoan parasite responsible for severe gastrointestinal diseases. The structure-guided design of these compounds has led to promising results in inhibiting the enzyme N-myristoyltransferase (NMT) in C. parvum with selectivity over human enzymes .
Cancer Treatment
The compound's structural characteristics suggest potential applications in oncology. Compounds derived from similar frameworks have been investigated as inhibitors for cancer-related pathways. For example, certain derivatives have shown efficacy as SHP2 inhibitors, which are crucial in cancer signaling pathways . The ability of these compounds to interfere with cellular signaling makes them valuable candidates for further development in cancer therapeutics.
Synthetic Pathways
The synthesis of this compound can involve various chemical reactions:
- Nucleophilic Substitution: The sulfanyl group can participate in nucleophilic substitutions.
- Hydrolysis and Acylation: The acetamide group is prone to hydrolysis and acylation reactions.
- Electrophilic Aromatic Substitution: The cyclopentapyrimidine core allows for electrophilic aromatic substitutions due to its electron-rich nature.
Case Study 1: Inhibition of N-myristoyltransferase
A study focused on the design of selective inhibitors against N-myristoyltransferase in C. parvum demonstrated that certain modifications to related compounds resulted in significant inhibition rates (IC50 values around 2.5 μM). This highlights the potential of structurally similar compounds in developing effective treatments for parasitic infections .
Case Study 2: Selective SHP2 Inhibition
Research into SHP2 inhibitors has shown that derivatives based on the cyclopentapyrimidine structure can effectively inhibit cancer cell proliferation. Compounds exhibiting high selectivity against SHP2 have been developed, showcasing the therapeutic potential of this chemical class .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)thio]methyl]benzoic acid methyl ester
- N-(4-bromophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide
Uniqueness
Compared to similar compounds, 2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Biological Activity
The compound 2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is an organic molecule characterized by its unique structural features, including a cyclopentapyrimidine moiety linked to a sulfanyl group and an acetamide functional group. This structure suggests potential biological activity due to the presence of heterocyclic rings and sulfur-containing groups, which are often associated with pharmacological properties.
- Molecular Formula : C18H21N3O2S
- Molecular Weight : 343.45 g/mol
- Structure : The compound features a cyclopenta[d]pyrimidin ring, a sulfanyl linkage, and an acetamide group which may enhance its biological interactions.
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of similar compounds within the cyclopenta[d]pyrimidine class. For instance, a study identified novel anticancer compounds through screening drug libraries on multicellular spheroids. These compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the cyclopentapyrimidine structure could lead to enhanced therapeutic efficacy .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to inhibit key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : The presence of the sulfanyl group may enhance the ability of the compound to induce apoptosis in cancer cells.
- Targeting G Protein-Coupled Receptors (GPCRs) : The compound's structural features may allow it to interact with GPCRs, which play crucial roles in cellular communication and can influence cancer progression .
Study 1: Anticancer Screening
In a systematic screening of drug libraries for anticancer activity, researchers found that compounds with the cyclopentapyrimidine scaffold displayed significant cytotoxicity against breast and lung cancer cell lines. The study concluded that structural modifications could optimize these effects .
Study 2: Pharmacological Evaluation
A pharmacological evaluation indicated that related compounds could modulate intracellular calcium levels and influence apoptotic pathways through GPCR activation. This suggests that this compound may similarly affect these pathways .
Data Table: Comparison of Biological Activities
| Compound Name | Structure Features | Anticancer Activity | Mechanism |
|---|---|---|---|
| Compound A | Cyclopenta[d]pyrimidine + Sulfanyl | High (IC50 < 10 µM) | Apoptosis induction |
| Compound B | Similar scaffold with modifications | Moderate (IC50 ~ 20 µM) | GPCR modulation |
| 2-({2-oxo...}) | Cyclopenta[d]pyrimidine + Sulfanyl + Acetamide | Potential (under investigation) | Unknown |
Q & A
Q. What are the key synthetic routes for synthesizing 2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions between the cyclopenta[d]pyrimidinone core and the sulfanyl-acetamide moiety under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Temperature control (e.g., reflux in polar aprotic solvents like DMF or DMSO) to enhance reaction efficiency .
- Purification via column chromatography or recrystallization to isolate the product from by-products .
Optimization focuses on catalyst selection (e.g., Pd-based catalysts for coupling) and real-time monitoring using TLC or HPLC to ensure reaction completion .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks, with characteristic peaks for the sulfanyl group (~3.5–4.0 ppm) and cyclopenta[d]pyrimidinone carbonyl (~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects functional groups like C=O (1650–1750 cm⁻¹) and N-H stretches (3300 cm⁻¹) .
Purity is validated via HPLC (>95% purity threshold) .
Q. What are the recommended storage conditions to maintain compound stability?
Store in airtight, light-resistant containers at –20°C to prevent degradation of the sulfanyl group and acetamide moiety. Desiccants (e.g., silica gel) are advised to avoid hydrolysis .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activities across studies?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Purity validation : Re-analyze compound batches via HPLC and NMR to rule out impurities affecting bioactivity .
- Comparative studies : Test structural analogs (e.g., substituent variations on the phenyl ring) to isolate structure-activity relationships .
Q. What strategies are effective for functionalizing the cyclopenta[d]pyrimidin core to enhance bioactivity?
- Substitution reactions : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position of the pyrimidin ring to improve binding affinity to kinase targets .
- Derivatization : Replace the isopropylphenyl group with fluorinated aryl groups to enhance metabolic stability, guided by computational docking studies .
Q. How can reaction mechanisms for sulfanyl group transformations be elucidated?
- Kinetic studies : Monitor reaction progress under varying temperatures/pH to determine rate laws for nucleophilic substitution or oxidation .
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) in NMR to trace proton exchange in thiol-mediated reactions .
Data Analysis and Methodological Challenges
Q. How to resolve discrepancies in spectroscopic data during structural characterization?
- Cross-validate techniques : Compare NMR shifts with density functional theory (DFT)-calculated spectra for ambiguous signals .
- X-ray crystallography : Resolve absolute configuration if crystalizable, particularly for stereocenters in the cyclopenta[d]pyrimidin system .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Molecular dynamics simulations : Model passive diffusion across lipid bilayers using software like GROMACS .
- ADMET prediction tools : Use SwissADME to estimate logP (target: 2–4 for optimal bioavailability) and cytochrome P450 interactions .
Comparative Analysis of Structural Analogs
| Compound Modification | Key Features | Bioactivity Impact | Reference |
|---|---|---|---|
| 4-Chlorophenyl substitution | Enhanced electrophilicity | Increased kinase inhibition | |
| Trifluoromethyl addition | Improved metabolic stability | Prolonged half-life in vivo | |
| Ethoxy group replacement | Altered solubility | Reduced cytotoxicity in normal cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
